2-Bromo-4-(3,4-difluorophenyl)-1-butene
Overview
Description
2-Bromo-4-(3,4-difluorophenyl)-1-butene is an organic compound that features a bromine atom and a difluorophenyl group attached to a butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3,4-difluorophenyl)-1-butene typically involves the reaction of 3,4-difluorophenylboronic acid with a suitable brominated butene precursor. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3,4-difluorophenyl)-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The butene chain can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond in the butene chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether are common methods.
Major Products
Substitution Reactions: Products include 2-amino-4-(3,4-difluorophenyl)-1-butene or 2-thio-4-(3,4-difluorophenyl)-1-butene.
Oxidation Reactions: Products include 2-bromo-4-(3,4-difluorophenyl)-1,2-epoxybutane or 2-bromo-4-(3,4-difluorophenyl)-1,2-diol.
Reduction Reactions: The major product is 2-bromo-4-(3,4-difluorophenyl)butane.
Scientific Research Applications
2-Bromo-4-(3,4-difluorophenyl)-1-butene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3,4-difluorophenyl)-1-butene involves its interaction with specific molecular targets. The bromine atom and difluorophenyl group can participate in various binding interactions with enzymes or receptors, influencing biological pathways. For example, the compound may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,4-difluorobenzene: Similar in structure but lacks the butene chain, making it less versatile in synthetic applications.
2-Bromo-4-fluoro-1-butene: Similar but with only one fluorine atom, which may result in different reactivity and biological activity.
Uniqueness
2-Bromo-4-(3,4-difluorophenyl)-1-butene is unique due to the presence of both bromine and difluorophenyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
4-(3-bromobut-3-enyl)-1,2-difluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHDMTNKLHKYKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=C(C=C1)F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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